6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Description
6,7-Dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-27-24-14-21-11-12-26(17-22(21)15-25(24)28-2)16-20-9-6-10-23(13-20)29-18-19-7-4-3-5-8-19/h3-10,13-15H,11-12,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCQYAGMILDPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs.
Scientific Research Applications
6,7-Dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline alkaloids.
Pharmacology: It is investigated for its effects on various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms involving isoquinoline derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can modulate the activity of neurotransmitter receptors such as muscarinic acetylcholine receptors and serotonin receptors . It may also affect ion channels and enzymes involved in signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A structurally related compound with similar biological activities.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another isoquinoline derivative with potential therapeutic applications.
9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’5,6][1,3]oxazino[2,3-a]isoquinoline: A compound formed through heterocyclization reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline.
Uniqueness
6,7-Dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
